molecular formula C17H23Cl2NO5 B4040105 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate

1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate

Cat. No.: B4040105
M. Wt: 392.3 g/mol
InChI Key: XNOPOGPMISIGRD-UHFFFAOYSA-N
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Description

1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate is a useful research compound. Its molecular formula is C17H23Cl2NO5 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0953282 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Chemistry and Environmental Science

Studies on compounds similar to 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate have explored their roles in organic synthesis and environmental degradation. For example, the degradation pathways of 2,4-dichlorophenoxyacetic acid, a compound structurally related to the one , have been studied for their applications in wastewater treatment and environmental remediation. Such studies indicate the importance of understanding chemical degradation processes in designing more efficient and eco-friendly degradation methods for persistent organic pollutants (Yunfu. Sun & J. Pignatello, 1993).

Catalysis and Polymer Science

Research in catalysis and polymer science has also shown interest in compounds with similar structures. The synthesis and characterization of polymorphic forms of pharmaceutical compounds, for instance, demonstrate the critical role of such chemicals in developing new materials with specific properties. This can lead to the creation of novel polymeric materials with applications in biocompatible devices and drug delivery systems (F. Vogt et al., 2013).

Pharmacology and Biomedical Research

In the realm of pharmacology and biomedical research, similar compounds have been studied for their biological activities, including their roles in inducing peroxisome proliferation. This can have significant implications for understanding the mechanisms of action of various drugs and for the development of new therapeutic agents (J. Reddy & T. P. Krishnakantha, 1975).

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO.C2H2O4/c1-11-7-12(2)10-18(9-11)5-6-19-15-4-3-13(16)8-14(15)17;3-1(4)2(5)6/h3-4,8,11-12H,5-7,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOPOGPMISIGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=C(C=C(C=C2)Cl)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate
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1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate
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1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate
Reactant of Route 5
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate
Reactant of Route 6
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate

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